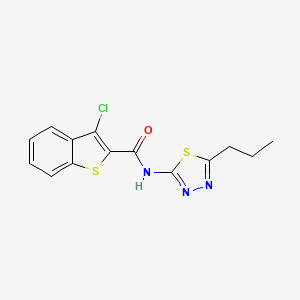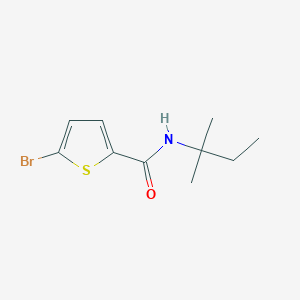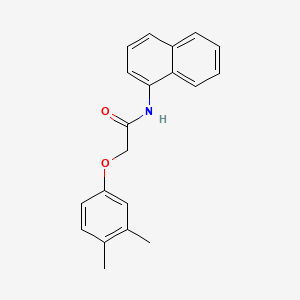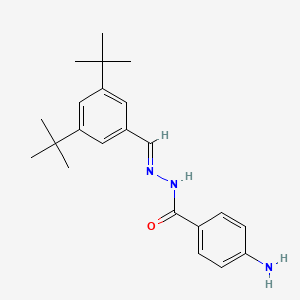![molecular formula C20H18F2O3 B5882096 7-[(2,6-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5882096.png)
7-[(2,6-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(2,6-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one, also known as DBCO-Mal, is a chemical compound that has gained popularity in scientific research due to its unique properties. This compound is a member of the chromenone family and is used in a variety of applications, including bioconjugation, imaging, and drug delivery.
Mécanisme D'action
7-[(2,6-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one works by reacting with thiol groups on proteins and other biomolecules. The maleimide group on the molecule reacts specifically with cysteine residues, forming a stable covalent bond. This allows for the selective labeling of proteins and other biomolecules in complex biological systems.
Biochemical and Physiological Effects:
7-[(2,6-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has been shown to have minimal effects on the biochemical and physiological properties of proteins and other biomolecules. This makes it an ideal tool for studying biological processes without interfering with their normal function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 7-[(2,6-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one is its high selectivity for thiol groups. This allows for the specific labeling of proteins and other biomolecules, even in complex biological systems. However, the use of 7-[(2,6-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one can be limited by its relatively high cost and the need for specialized equipment and expertise.
Orientations Futures
There are many potential future directions for the use of 7-[(2,6-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one in scientific research. One area of interest is the development of new imaging techniques that use 7-[(2,6-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one to selectively label proteins and other biomolecules. Another area of interest is the use of 7-[(2,6-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one in drug delivery, where it can be used to target specific cells and tissues for the treatment of diseases. Additionally, the development of new bioconjugation methods using 7-[(2,6-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one could lead to new insights into biological processes and the development of new drugs and therapies.
Méthodes De Synthèse
7-[(2,6-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one can be synthesized using a multi-step process that involves the reaction of 2,6-difluorobenzyl alcohol with 4-propylresorcinol, followed by the addition of a methyl group and the formation of a chromenone ring. The final step involves the addition of a maleimide group to the molecule, which allows for the conjugation of 7-[(2,6-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one to other molecules.
Applications De Recherche Scientifique
7-[(2,6-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has a wide range of applications in scientific research. One of the main uses of this compound is in bioconjugation, where it is used to attach molecules of interest to proteins, peptides, and other biomolecules. This allows for the study of specific biological processes and the development of new drugs and therapies.
Propriétés
IUPAC Name |
7-[(2,6-difluorophenyl)methoxy]-8-methyl-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2O3/c1-3-5-13-10-19(23)25-20-12(2)18(9-8-14(13)20)24-11-15-16(21)6-4-7-17(15)22/h4,6-10H,3,5,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUFRGANDGKWQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(2,6-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5882019.png)

![N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-methylthiourea](/img/structure/B5882024.png)
![2-chloro-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5882027.png)
![N-[2-(3-chlorophenyl)ethyl]-2-ethoxybenzamide](/img/structure/B5882028.png)



![N-benzyl-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5882046.png)



![1-[(4-bromo-1-naphthyl)sulfonyl]-1H-imidazole](/img/structure/B5882090.png)
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B5882094.png)